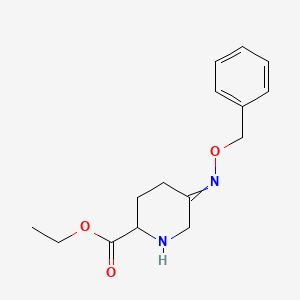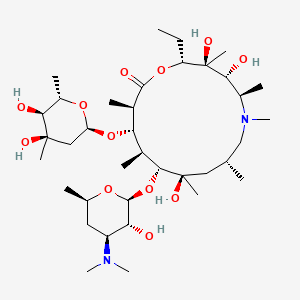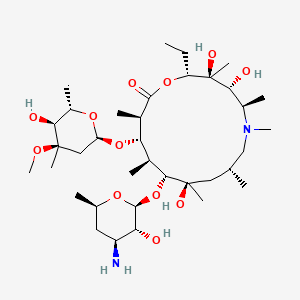
Cefminox sodium
説明
Cefminox Sodium is a second-generation cephalosporin antibiotic . It is a broad-spectrum, bactericidal antibiotic, especially effective against Gram-negative and anaerobic bacteria . It is also a dual agonist of prostacyclin receptor (IP) and PPARγ .
Molecular Structure Analysis
The molecular formula of this compound is C16H21N7O7S3 . The proposed chemical structures and main fragmentation patterns of cefminox and its impurities have been studied .Chemical Reactions Analysis
This compound has been found to have 13 unknown impurities and isomers . These were separated and characterized by liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 541.56 g/mol . It is a sodium salt and is freely soluble in aqueous solution .科学的研究の応用
Impurity Characterization : Xu et al. (2018) conducted a study on the separation and characterization of unknown impurities and isomers in cefminox sodium. They developed a new high-performance liquid chromatography-gradient elution method for detecting impurities and applied electrospray ionization (ESI) ion trap multiple-stage tandem mass spectrometry for direct investigation. This study contributes to the understanding of this compound's stability and purity (Yu Xu et al., 2018).
Penetration into Prostatic Tissue : Sasagawa et al. (2006) explored this compound's penetration into prostatic tissue in patients with prostatic hyperplasia, finding that its penetration is not influenced by the presence of inflammation. This indicates its potential effectiveness in prostatic infections (I. Sasagawa et al., 2006).
Clinical Efficacy in Acute Peritonitis : Nakamura et al. (1985) investigated the clinical efficacy of this compound in treating acute peritonitis. The drug showed a high rate of clinical response in cases of acute appendicitis, localized and diffuse peritonitis, and panperitonitis due to intestinal obstruction (T. Nakamura et al., 1985).
Stability in Intravenous Infusion Fluid : Guo Zong-hua (2007) studied the stability of this compound in different intravenous infusion fluids, finding it to be stable with respect to clarity, color, pH, and content. This indicates its suitability for various intravenous infusions (Guo Zong-hua, 2007).
Synthesis and Identification of New Impurities : Hua (2013) conducted a study on the synthesis and structural identification of a new impurity in this compound, contributing to the quality control and safety assessment of the drug (T. Hua, 2013).
Pharmacological Properties : Watanabe and Omoto (1990) explored the pharmacology of cefminox, highlighting its broad-spectrum antibacterial activity and strong bactericidal properties, especially against Gram-negative and anaerobic bacteria (S. Watanabe & S. Omoto, 1990).
作用機序
Safety and Hazards
特性
IUPAC Name |
sodium;7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIDXLKJYJVQOE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N7NaO7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92636-39-0 | |
| Record name | 7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1- methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct- 2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the mechanism of action of Cefminox sodium?
A: this compound is a second-generation cephalosporin antibiotic. Like other β-lactam antibiotics, it exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, , , ] It binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. This binding disrupts the formation of cross-links in the peptidoglycan layer, leading to bacterial cell death.
Q2: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C16H16N5NaO7S2. Its molecular weight is 473.44 g/mol. [, ]
Q3: Is there any spectroscopic data available for this compound?
A: Yes, various spectroscopic techniques have been used to characterize this compound. For instance, UV spectrophotometry is commonly employed for quantitative analysis, with a detection wavelength of 273 nm and a reference wavelength of 293 nm. [, , ] Additionally, NMR techniques, particularly 1H NMR, have been successfully applied to determine the configuration of this compound in water solutions. [] Mass spectrometry, specifically high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS), is another valuable tool used to separate and characterize this compound and its impurities. []
Q4: What is the stability of this compound in fructose injections?
A: The stability of this compound in fructose injections varies depending on the manufacturer of the injection. [] While generally stable for up to 4 hours at room temperature, this compound can degrade after 24 hours in some fructose injections. It is recommended to use the mixture within 4 hours of preparation.
Q5: How does temperature affect the stability of this compound solutions?
A: this compound solutions exhibit poor thermal stability. [] Studies utilizing classic isothermal accelerated tests and multiple linear models have shown that the degradation kinetics of this compound solution follow first-order kinetics.
Q6: What is the recommended expiration date for this compound solutions?
A: Based on stability studies, the predicted expiration date for this compound solutions is approximately 3.70 to 4.17 days. [] This short shelf life emphasizes the importance of proper storage and handling.
Q7: Are there any known crystal forms of this compound that exhibit improved stability?
A: Yes, research has identified novel crystal forms of this compound that demonstrate enhanced stability compared to the previously reported heptahydrate form. [, , ] These new crystal forms, characterized by their unique X-ray diffraction patterns, offer potential advantages in terms of storage and shelf life.
Q8: What methods are used to purify this compound?
A: High-speed countercurrent chromatography (HSCCC) is one effective method for separating and purifying this compound. [] This technique utilizes a two-phase solvent system, where the stationary phase is typically composed of trichloromethane, ethyl acetate, butanol, and water, while the mobile phase is the lower phase of the same solvent system. Additionally, nonpolar macroporous resin chromatography, particularly using X5 resin, has been successfully employed for this compound purification. []
Q9: What is the pharmacokinetic profile of this compound?
A: this compound is administered intravenously, and studies have investigated its concentration in various tissues and body fluids. Following a single intravenous dose of 1 g, peak serum concentrations are achieved within one hour, reaching approximately 69.17 ± 17.47 μg/mL. [] this compound exhibits good tissue penetration, with concentrations in prostatic tissue reaching 5.33 ± 2.33 μg/g one hour post-administration. []
Q10: How effective is this compound in treating acute peritonitis?
A: this compound has demonstrated efficacy in treating acute peritonitis. In clinical studies involving patients with various forms of acute peritonitis, including acute appendicitis, diffuse peritonitis, and panperitonitis, this compound treatment resulted in favorable clinical outcomes. [] Following this compound administration, significant reductions or complete eradication of bacterial pathogens, such as Escherichia coli, Enterococcus faecalis, and Pseudomonas aeruginosa, were observed in infected tissues and body fluids. []
Q11: Are there any known resistance mechanisms to this compound?
A: While this compound exhibits a broad spectrum of antibacterial activity and stability against many β-lactamases, resistance mechanisms have been observed. One primary mechanism involves the production of β-lactamases by bacteria, enzymes that can hydrolyze the β-lactam ring of this compound, rendering it ineffective. [] Another mechanism is the alteration of PBPs, reducing the binding affinity of this compound and decreasing its efficacy.
Q12: What analytical methods are used to determine this compound concentration?
A: Several analytical methods are employed to determine this compound concentration, including High-Performance Liquid Chromatography (HPLC) [, , ] and capillary electrophoresis. []
Q13: How are residual solvents in this compound quantified?
A: Capillary gas chromatography, using a PEG-20M capillary column and n-propanol as an internal standard, is a reliable method for quantifying residual solvents in this compound. [] This technique allows for the separation and detection of various solvents, ensuring the quality and safety of the pharmaceutical product.
Q14: How are polymers in this compound analyzed?
A: High-Performance Size Exclusion Chromatography (HPSEC) is an effective technique for determining the presence and quantity of polymers in this compound. [] This method utilizes a gel column and a mobile phase of 0.005 mol/L phosphate buffer solution.
Q15: What are the potential adverse effects associated with this compound administration?
A15: Like all medications, this compound may cause side effects, although not everyone experiences them. While this Q&A focuses on the scientific aspects and will not delve into specific side effects, it is crucial to consult with a healthcare professional for any health concerns or before making any decisions related to your health or treatment.
Q16: Are there specific patient populations that require special considerations when receiving this compound?
A16: While this Q&A focuses on the scientific research of this compound and won't cover specific patient populations or medical advice, it's essential to consult a healthcare professional for personalized guidance on any health concerns or treatment decisions.
Q17: What are the ongoing research areas related to this compound?
A17: Ongoing research on this compound focuses on various aspects, including:
- Improving stability: Exploring novel crystal forms and formulation strategies to enhance stability and shelf life. [, , ]
- Combatting resistance: Investigating new approaches to overcome emerging resistance mechanisms and maintain its efficacy against a broad spectrum of bacteria. []
- Optimizing delivery: Developing innovative drug delivery systems to enhance its targeting to specific tissues and improve therapeutic outcomes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















